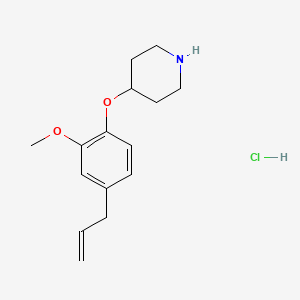

4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

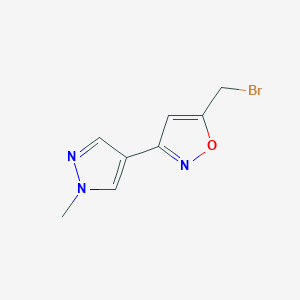

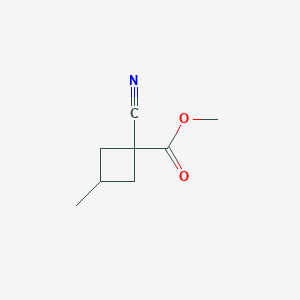

The molecular structure of “4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride” is based on its molecular formula, C15H22ClNO2. The InChI code is 1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis

The physical form of “4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride” is a solid . It has a molecular weight of 283.79 g/mol. The InChI code is 1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H .Applications De Recherche Scientifique

Synthesis of Antitubercular Agents

4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride: is utilized in the synthesis of compounds with potential antitubercular properties. Its structural framework serves as a scaffold for creating molecules that can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Development of Aminopyrazine Inhibitors

This compound is also involved in the development of aminopyrazine inhibitors. These inhibitors are significant in the research for treatments of diseases caused by dysregulated protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .

Protein Kinase D Inhibitors

The chemical serves as a reactant in the synthesis of naphthyridine protein kinase D inhibitors. Protein kinase D plays a role in various cellular processes, and its inhibitors are researched for their potential therapeutic applications in cancer and other diseases .

Asymmetric Hydrogenation Catalysts

Researchers use 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride to create scalable catalysts for asymmetric hydrogenation. This process is crucial for producing chiral compounds, which have wide-ranging applications in pharmaceuticals .

Cytotoxicity Studies

Derivatives of 4-allyl-2-methoxyphenol, which is structurally related to our compound of interest, have shown cytotoxic activity against human breast cancer cells (MCF-7). This suggests that 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride could be valuable in synthesizing new anticancer agents .

Chemical Safety and Handling Research

The compound’s safety data sheet provides insights into proper handling, storage, and disposal practices in a laboratory setting. This information is essential for researchers to maintain a safe working environment while handling hazardous chemicals .

Environmental Impact Studies

4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride: is assessed for its environmental impact, particularly its behavior in wastewater treatment plants and potential hazards to aquatic life. Such studies are crucial for developing eco-friendly chemical practices .

Chemical Education and Training

Lastly, the compound is used in educational settings to train students and researchers in the synthesis and handling of complex organic molecules. It serves as an example to demonstrate various chemical reactions and safety protocols .

Safety and Hazards

The safety information available indicates that this compound may be hazardous. The hazard statements include H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment.

Propriétés

IUPAC Name |

4-(2-methoxy-4-prop-2-enylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-4-12-5-6-14(15(11-12)17-2)18-13-7-9-16-10-8-13;/h3,5-6,11,13,16H,1,4,7-10H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFZVAHCVBNLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)

![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)

![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)

![3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528796.png)

![2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1528799.png)

![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)